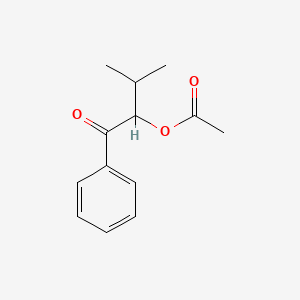
Bis(4-chlorobenzotriazol-1-yl) benzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-chlorobenzotriazol-1-yl) benzene-1,3-dicarboxylate is a chemical compound that features a benzene ring substituted with two 4-chlorobenzotriazol-1-yl groups and two carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chlorobenzotriazol-1-yl) benzene-1,3-dicarboxylate typically involves the reaction of benzene-1,3-dicarboxylic acid with 4-chlorobenzotriazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
Bis(4-chlorobenzotriazol-1-yl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Oxidation and Reduction: The benzene ring and carboxylate groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can modify the benzene ring and carboxylate groups .
科学的研究の応用
Bis(4-chlorobenzotriazol-1-yl) benzene-1,3-dicarboxylate has several scientific research applications:
作用機序
The mechanism of action of Bis(4-chlorobenzotriazol-1-yl) benzene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzotriazole: A simpler analog with similar structural features but lacking the carboxylate groups.
4-Chlorobenzotriazole: Similar to Bis(4-chlorobenzotriazol-1-yl) benzene-1,3-dicarboxylate but without the benzene-1,3-dicarboxylate core.
Uniqueness
This compound is unique due to the presence of both benzotriazole and carboxylate groups, which confer distinct chemical and physical properties.
特性
分子式 |
C20H10Cl2N6O4 |
|---|---|
分子量 |
469.2 g/mol |
IUPAC名 |
bis(4-chlorobenzotriazol-1-yl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H10Cl2N6O4/c21-13-6-2-8-15-17(13)23-25-27(15)31-19(29)11-4-1-5-12(10-11)20(30)32-28-16-9-3-7-14(22)18(16)24-26-28/h1-10H |
InChIキー |
DWSYPJQCJQMRAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)ON2C3=C(C(=CC=C3)Cl)N=N2)C(=O)ON4C5=C(C(=CC=C5)Cl)N=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
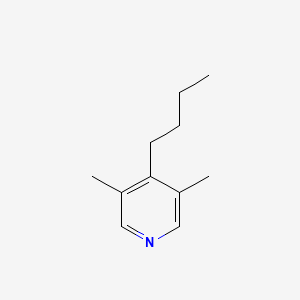
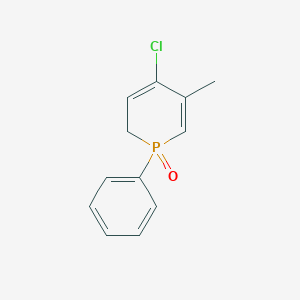

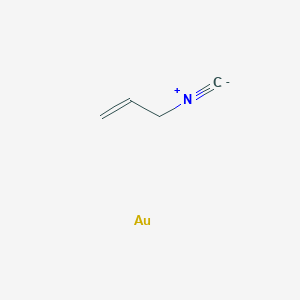
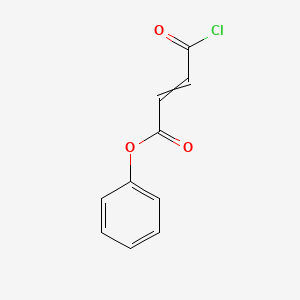
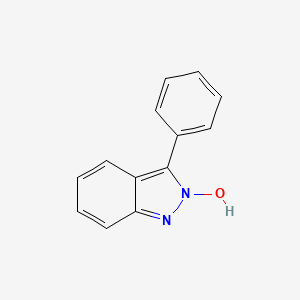
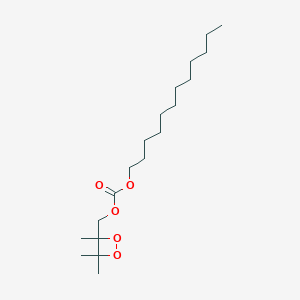
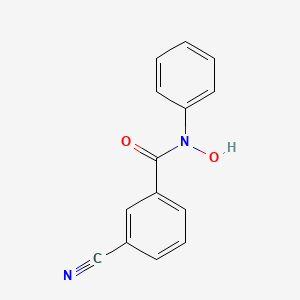

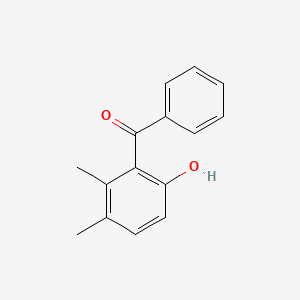
![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)

